Cas no 771572-39-5 ((2-Methyl-4-(trifluoromethoxy)phenyl)methanamine)
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine
- [2-methyl-4-(trifluoromethoxy)phenyl]methanamine
- 2-Methyl-4-(trifluoromethoxy)benzylamine
- Benzenemethanamine, 2-methyl-4-(trifluoromethoxy)-
- PS-11355
- AKOS022172804
- D76710
- 771572-39-5
- SCHEMBL966621
- DTXSID30727910
- WFB57239
- FT-0717678
- CS-0107224
- 1-[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine
- MFCD06213547
- SB77552
- DA-02909
-
- MDL: MFCD06213547
- Inchi: 1S/C9H10F3NO/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3
- InChI Key: HKUMMRQOULQYKN-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(CN)=C(C)C=1)(F)F
Computed Properties
- Exact Mass: 205.07144843g/mol
- Monoisotopic Mass: 205.07144843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 219.6±35.0 °C at 760 mmHg
- Flash Point: 315.8±30.1 °C
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC49352-250mg |
2-Methyl-4-(trifluoromethoxy)benzylamine |
771572-39-5 | 250mg |
£48.00 | 2025-02-21 | ||
| Apollo Scientific | PC49352-1g |
2-Methyl-4-(trifluoromethoxy)benzylamine |
771572-39-5 | 1g |
£120.00 | 2025-02-21 | ||
| Chemenu | CM194488-1g |
2-Methyl-4-(trifluoromethoxy)benzylamine |
771572-39-5 | 95% | 1g |
$1356 | 2022-06-10 | |
| Chemenu | CM194488-1g |
2-Methyl-4-(trifluoromethoxy)benzylamine |
771572-39-5 | 95% | 1g |
$1356 | 2021-06-16 | |
| Alichem | A019115770-5g |
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine |
771572-39-5 | 95% | 5g |
$2160.00 | 2023-09-01 | |
| Alichem | A019115770-10g |
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine |
771572-39-5 | 95% | 10g |
$2778.00 | 2023-09-01 | |
| Alichem | A019115770-25g |
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine |
771572-39-5 | 95% | 25g |
$4710.64 | 2023-09-01 | |
| 1PlusChem | 1P005EAQ-250mg |
(2-Methyl-4-(trifluoroMethoxy)phenyl)MethanaMine |
771572-39-5 | 95% | 250mg |
$83.00 | 2025-02-21 | |
| 1PlusChem | 1P005EAQ-1g |
(2-Methyl-4-(trifluoroMethoxy)phenyl)MethanaMine |
771572-39-5 | 95% | 1g |
$183.00 | 2025-02-21 | |
| A2B Chem LLC | AC51010-250mg |
[2-methyl-4-(trifluoromethoxy)phenyl]methanamine |
771572-39-5 | 250mg |
$55.00 | 2024-04-19 |
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine
The Compound CAS No. 771572-39-5: (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine
The compound with CAS No. 771572-39-5, commonly referred to as (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further substituted with a methyl group and an amine functionality. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and advanced materials.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine through various routes, including Suzuki coupling reactions and nucleophilic aromatic substitution. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-throughput screening in pharmaceutical research. The trifluoromethoxy group is particularly valuable due to its electron-withdrawing properties, which can modulate the electronic characteristics of the molecule, making it an ideal candidate for designing bioactive compounds.
In terms of physical and chemical properties, (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, which facilitates its use in various organic reactions. The compound's stability under physiological conditions has also been evaluated, showing minimal degradation over extended periods, which is a critical factor for its potential use in drug delivery systems.
Recent studies have highlighted the biological activity of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine, particularly its ability to inhibit certain enzymes associated with neurodegenerative diseases. For instance, research published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory effects on acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. This finding underscores its potential as a lead molecule for developing novel therapeutic agents targeting cognitive disorders.
Beyond pharmacology, (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine has also found applications in the development of advanced materials. Its unique electronic properties make it a promising candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers at Stanford University have reported that incorporating this compound into polymer blends significantly enhances their electrical conductivity without compromising mechanical stability.
From an environmental perspective, the synthesis and application of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine have been scrutinized for their ecological impact. Studies indicate that the compound degrades slowly in natural environments, raising concerns about its long-term persistence in ecosystems. However, ongoing research aims to develop greener synthesis pathways and recycling methods to mitigate these environmental risks.
In conclusion, (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. As research continues to unravel its full capabilities, this compound is poised to make significant contributions to both scientific discovery and industrial applications.
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